molecular formula C6H12OS B12587378 (3R)-3-Sulfanylhexanal CAS No. 577969-21-2

(3R)-3-Sulfanylhexanal

Cat. No.: B12587378
CAS No.: 577969-21-2
M. Wt: 132.23 g/mol
InChI Key: MMODARXIJRCRGL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Sulfanylhexanal is an organic compound characterized by the presence of a thiol group (-SH) attached to the third carbon of a hexanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Sulfanylhexanal typically involves the introduction of a thiol group into a hexanal precursor. One common method is the thiolation of hexanal using thiolating agents such as hydrogen sulfide (H₂S) or thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the thiol group to the aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Sulfanylhexanal undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: (3R)-3-Sulfanylhexanol.

    Substitution: Various substituted hexanal derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-Sulfanylhexanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biological systems, particularly in redox biology due to its thiol group.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of oxidative stress-related diseases.

    Industry: It is used in the production of flavors and fragrances due to its unique odor profile.

Mechanism of Action

The mechanism of action of (3R)-3-Sulfanylhexanal involves its interaction with various molecular targets and pathways:

    Redox Reactions: The thiol group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes by forming disulfide bonds with cysteine residues in the active site.

    Signal Transduction: The compound can modulate signal transduction pathways by altering the redox state of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Sulfanylhexanol: The reduced form of (3R)-3-Sulfanylhexanal.

    (3R)-3-Sulfanylhexanoic Acid: The oxidized form where the aldehyde group is converted to a carboxylic acid.

    (3R)-3-Sulfanylhexylamine: A derivative where the aldehyde group is replaced by an amine group.

Uniqueness

This compound is unique due to its combination of a thiol and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and a valuable tool in biological research.

Properties

CAS No.

577969-21-2

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

(3R)-3-sulfanylhexanal

InChI

InChI=1S/C6H12OS/c1-2-3-6(8)4-5-7/h5-6,8H,2-4H2,1H3/t6-/m1/s1

InChI Key

MMODARXIJRCRGL-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@H](CC=O)S

Canonical SMILES

CCCC(CC=O)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.